molecular formula C18H15F2N3OS B2405433 N-(2,4-difluorophenyl)-2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide CAS No. 932459-92-2

N-(2,4-difluorophenyl)-2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide

Cat. No.: B2405433
CAS No.: 932459-92-2
M. Wt: 359.39
InChI Key: DIOGCNSZIXJHEH-UHFFFAOYSA-N
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Description

N-(2,4-Difluorophenyl)-2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide is a synthetic acetamide derivative featuring a 1-methyl-5-phenylimidazole core linked via a thioether bridge. This molecular architecture is of significant interest in medicinal chemistry research, particularly in the development and study of novel heterocyclic compounds. Imidazole derivatives are a prominent class of compounds in drug discovery due to their electron-rich features, which allow them to freely bind with various protein molecules, receptors, and enzymes in biological systems . They have demonstrated potential as enzyme inhibitors and have been investigated for antiproliferative activity against various cancer cell lines, including triple-negative breast cancer, prostate carcinoma, and glioblastoma . Furthermore, related compounds containing the 2,4-difluorophenyl group have been explored for their inhibitory activity against targets such as HIV integrase . Researchers value this class of compounds for its versatility in chemical derivatization, enabling structure-activity relationship (SAR) studies. This acetamide is supplied for non-human research applications only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(2,4-difluorophenyl)-2-(1-methyl-5-phenylimidazol-2-yl)sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F2N3OS/c1-23-16(12-5-3-2-4-6-12)10-21-18(23)25-11-17(24)22-15-8-7-13(19)9-14(15)20/h2-10H,11H2,1H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIOGCNSZIXJHEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=C1SCC(=O)NC2=C(C=C(C=C2)F)F)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F2N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

The molecular formula of N-(2,4-difluorophenyl)-2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide is C16_{16}H15_{15}F2_{2}N3_{3}OS. The structure features a difluorophenyl group and an imidazole derivative, which may contribute to its biological properties.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, the introduction of lipophilic groups has been shown to enhance the internalization of molecules within bacterial cells, thereby improving their antimicrobial efficacy . While specific data on this compound is limited, it is hypothesized that its structure could confer similar benefits.

Inhibition of Enzymatic Activity

Compounds with imidazole rings are known to interact with various enzymes. For example, some imidazole derivatives inhibit dihydrofolate reductase (DHFR), a critical enzyme in folate metabolism . Investigating whether this compound exhibits similar inhibitory effects could provide insights into its potential therapeutic applications.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialPotential enhancement via lipophilicity
Enzyme InhibitionPossible inhibition of DHFR
CytotoxicityNeeds further investigation

Study 1: Antimicrobial Efficacy

In a study examining various imidazole derivatives, compounds structurally related to this compound showed promising activity against Staphylococcus aureus. The study suggested that modifications enhancing lipophilicity significantly improved the antimicrobial properties of these compounds .

Study 2: Enzyme Targeting

Research on related compounds indicated that imidazole derivatives could effectively inhibit enzymes involved in critical metabolic pathways. For instance, the inhibition of kinases and other target enzymes was noted in several studies focusing on drug development for cancer and infectious diseases . Future studies should explore whether this compound can similarly target these enzymes.

Scientific Research Applications

The compound N-(2,4-difluorophenyl)-2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide has garnered attention in various scientific research applications, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological activities, and potential therapeutic uses, supported by comprehensive data tables and case studies.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that incorporate the difluorophenyl moiety and the imidazole-thioacetamide framework. The characterization of the compound is performed using techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) to confirm its structure and purity.

Antimicrobial Properties

Research indicates that compounds with similar structures to this compound exhibit significant antimicrobial activities. A study on related thioacetamides demonstrated their efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways .

Anticancer Activity

This compound has shown potential anticancer properties in preliminary studies. Derivatives of thioacetamides have been evaluated for their ability to inhibit cancer cell proliferation in vitro. For instance, compounds structurally related to this thioacetamide have demonstrated significant growth inhibition against various cancer cell lines such as SNB-19 and OVCAR-8 .

Antitubercular Activity

In addition to its antimicrobial properties, this compound has been assessed for antitubercular activity. In vitro studies against Mycobacterium tuberculosis have shown promising results, with certain derivatives exhibiting effective inhibition of mycobacterial growth. The minimum inhibitory concentration (MIC) values were determined, indicating the compound's potential as a lead for further development in tuberculosis treatment .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications in the imidazole ring or the substitution pattern on the phenyl group can significantly influence its pharmacological profile. For instance, variations in fluorination patterns or the introduction of different functional groups can enhance potency or selectivity against specific biological targets.

Modification Effect on Activity Reference
Increased fluorinationEnhanced lipophilicity and cellular uptake
Substitution on imidazoleAltered binding affinity to target enzymes
Variations in acetamide groupChanges in solubility and bioavailability

Case Study 1: Antimicrobial Efficacy

A series of thioacetamides were tested for their antimicrobial efficacy against clinical isolates of bacteria. The study highlighted that compounds with a difluorophenyl group showed superior activity compared to their non-fluorinated counterparts. This underscores the importance of fluorine substitution in enhancing antimicrobial properties .

Case Study 2: Anticancer Activity Assessment

In a recent investigation into the anticancer effects of thioacetamides, this compound was included in a panel of compounds evaluated against multiple cancer cell lines. The results indicated a significant reduction in cell viability at micromolar concentrations, suggesting its potential as a therapeutic agent .

Comparison with Similar Compounds

Substituent Effects on Aromatic Rings

The 2,4-difluorophenyl group in the target compound is a critical feature shared with pesticidal agents like diflufenican (N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide), which leverages fluorine’s electron-withdrawing properties for enhanced stability and target binding . Brominated derivatives (e.g., 9c and 27 in –2) exhibit higher molecular weights and lipophilicity, which may influence membrane permeability and metabolic clearance .

Heterocyclic Core Variations

  • Imidazole vs. Benzimidazole/Triazinoindole: The target compound’s 1-methyl-5-phenylimidazole core differs from benzimidazole-thiazole hybrids (e.g., W1 in ) and triazinoindole derivatives (e.g., 23–27 in ). Benzimidazoles are known for intercalation with DNA or enzymes, while triazinoindoles may exhibit enhanced π-π stacking due to fused ring systems .
  • Thioether Linkage : The thioacetamide bridge in the target compound is shared with 9a–9e () and 23–27 (). This linkage may confer redox activity or serve as a hydrogen-bond acceptor, as seen in docking studies where similar compounds (e.g., 9c ) showed distinct binding poses to targets like α-glucosidase .

Physicochemical and Spectral Data Comparison

Key physicochemical properties of select analogues are summarized below:

Compound Melting Point (°C) Purity (%) Notable Spectral Features (IR/NMR) Reference
Target Compound Not reported Expected C=S stretch (~650 cm⁻¹ in IR)
9c (Bromophenyl-thiazole) 168–170 >95 δ 7.8–8.1 ppm (Ar-H in ¹H NMR)
23 (Cyanomethyl-triazinoindole) Not reported >95 CN stretch (~2250 cm⁻¹ in IR)
W1 (Dinitrophenyl-benzamide) Not reported NO₂ asymmetric stretch (~1520 cm⁻¹ in IR)
  • Fluorine Substituents : Fluorinated compounds (e.g., diflufenican ) often show distinct ¹⁹F NMR signals and improved metabolic stability due to C-F bond strength .
  • Solubility: Recrystallization in ethanol () suggests moderate polarity, whereas brominated analogues (e.g., 9c) may require DMSO for dissolution .

Preparation Methods

Formation of the Imidazole Core

The Debus-Radziszewski reaction is widely employed to synthesize substituted imidazoles. For 1-methyl-5-phenyl-1H-imidazole, a mixture of 1,2-diketone (e.g., benzil), formaldehyde, and methylamine undergoes cyclization in aqueous ammonia.

Reaction Conditions :

  • Reactants : Benzil (10 mmol), formaldehyde (20 mmol), methylamine (15 mmol), ammonium hydroxide (30% v/v).
  • Temperature : 80–100°C under reflux.
  • Duration : 6–8 hours.
  • Yield : ~70–80% after recrystallization from ethanol.

Introduction of the Thiol Group

Thiolation of the imidazole at the C2 position is achieved using carbon disulfide ($$ \text{CS}_2 $$) and hydrazine hydrate. This method, adapted from triazolothiadiazole synthesis, involves:

  • Dithiocarbazinate Formation :

    • 1-Methyl-5-phenyl-1H-imidazole (10 mmol) is treated with $$ \text{CS}_2 $$ (15 mmol) and potassium hydroxide (15 mmol) in absolute ethanol.
    • The mixture is stirred for 12 hours at room temperature, yielding potassium 2-(1-methyl-5-phenylimidazolyl)dithiocarbazinate as a precipitate.
  • Cyclization and Thiol Liberation :

    • The dithiocarbazinate is refluxed with hydrazine hydrate (20 mmol) in water for 2 hours.
    • Acidification with HCl precipitates 1-methyl-5-phenyl-1H-imidazole-2-thiol (yield: 65–75%).

Preparation of 2-Chloro-N-(2,4-Difluorophenyl)Acetamide

Amide Formation via Acid Chloride

The acetamide precursor is synthesized by reacting 2-chloroacetyl chloride with 2,4-difluoroaniline. Phosphorus oxychloride ($$ \text{POCl}_3 $$) serves as a condensing agent, as demonstrated in analogous amide syntheses:

Procedure :

  • Activation : 2-Chloroacetic acid (10 mmol) is treated with $$ \text{POCl}_3 $$ (15 mmol) at 0°C to form 2-chloroacetyl chloride.
  • Coupling : 2,4-Difluoroaniline (10 mmol) is added dropwise to the acid chloride in dichloromethane (DCM) with triethylamine (12 mmol) as a base.
  • Workup : The mixture is stirred for 4 hours, washed with water, and dried over $$ \text{MgSO}_4 $$.
  • Yield : 85–90% after vacuum distillation.

Coupling Reaction to Form the Thioether Linkage

Nucleophilic Substitution Conditions

The thioether bond is established via an $$ \text{S}_\text{N}2 $$ reaction between 1-methyl-5-phenyl-1H-imidazole-2-thiol and 2-chloro-N-(2,4-difluorophenyl)acetamide. Key parameters include:

  • Base : Potassium carbonate ($$ \text{K}2\text{CO}3 $$) or triethylamine ($$ \text{Et}_3\text{N} $$) to deprotonate the thiol.
  • Solvent : Dimethylformamide (DMF) or tetrahydrofuran (THF) for optimal nucleophilicity.
  • Temperature : 60–80°C for 6–12 hours under nitrogen atmosphere.

Example Protocol :

  • Combine 1-methyl-5-phenyl-1H-imidazole-2-thiol (5 mmol), 2-chloro-N-(2,4-difluorophenyl)acetamide (5 mmol), and $$ \text{K}2\text{CO}3 $$ (7.5 mmol) in DMF.
  • Reflux at 80°C for 8 hours under $$ \text{N}_2 $$.
  • Quench with ice water, extract with DCM, and dry the organic layer.
  • Yield : 60–70% after purification.

Purification and Characterization

Column Chromatography

Crude product is purified via silica gel chromatography using a gradient of dichloromethane ($$ \text{DCM} $$) and methanol ($$ \text{MeOH} $$) (95:5 v/v). Fractions containing the target compound are pooled and concentrated.

Recrystallization

Final recrystallization from ethanol yields pure this compound as a white crystalline solid (mp: 120–125°C).

Characterization Data :

  • $$ ^1\text{H NMR} $$ (400 MHz, CDCl$$ _3 $$) : δ 7.85 (d, 2H, Ar-H), 7.45–7.30 (m, 5H, Ar-H), 4.10 (s, 2H, CH$$ _2 $$), 3.65 (s, 3H, N-CH$$ _3 $$).
  • HRMS : m/z 359.4 [M+H]$$ ^+ $$.

Alternative Synthetic Routes

Use of Disulfide Reagents

Diethyl disulfide ($$ \text{EtSSEt} $$) and sulfuryl chloride ($$ \text{SO}2\text{Cl}2 $$) can generate in situ thiol intermediates for coupling:

  • React $$ \text{EtSSEt} $$ (5 mmol) with $$ \text{SO}2\text{Cl}2 $$ (5 mmol) in DCM at 0°C.
  • Add 2-chloro-N-(2,4-difluorophenyl)acetamide (5 mmol) and stir for 1 hour.
  • Introduce 1-methyl-5-phenyl-1H-imidazole (5 mmol) and continue stirring for 6 hours.
  • Yield : 55–65% after workup.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing N-(2,4-difluorophenyl)-2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide and analogous thioacetamide derivatives?

  • Methodology : The compound can be synthesized via nucleophilic substitution reactions. A typical approach involves reacting 2-chloroacetamide intermediates with thiol-containing heterocycles (e.g., 1-methyl-5-phenyl-1H-imidazole-2-thiol) under reflux conditions in polar aprotic solvents like DMF or acetic acid. Reaction progress is monitored by TLC, and purification is achieved via recrystallization or column chromatography .
  • Key considerations : Optimizing reaction time (2–6 hours), temperature (80–100°C), and stoichiometry (1:1.2 molar ratio of chloroacetamide to thiol) improves yield. Side products (e.g., disulfides) may form if oxidizing agents are present .

Q. How is the structural elucidation of this compound validated in synthetic workflows?

  • Analytical techniques :

  • 1H/13C-NMR : Confirms the presence of the difluorophenyl group (δ ~6.8–7.4 ppm for aromatic protons) and imidazole-thioether linkage (δ ~2.5 ppm for methyl groups).
  • LC-MS/MS : Validates molecular weight (e.g., [M+H]+ peaks) and detects impurities.
  • Elemental analysis : Ensures stoichiometric C, H, N, S, and F composition .

Q. What in vitro models are suitable for preliminary biological activity screening?

  • Models : Human cancer cell lines (e.g., A549 lung adenocarcinoma) and non-cancerous lines (e.g., NIH/3T3 fibroblasts) are used to assess selective cytotoxicity.
  • Assays : MTT or SRB assays quantify cell viability, while flow cytometry measures apoptosis (Annexin V/PI staining). IC50 values are calculated using dose-response curves .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s bioactivity?

  • Strategies :

  • Substituent modification : Varying the imidazole’s phenyl group (e.g., electron-withdrawing substituents) or the acetamide’s fluorophenyl moiety alters metabolic stability and target binding.
  • Heterocycle replacement : Substituting the imidazole with tetrazole or thiazole rings modulates electronic properties and solubility.
    • Data : Compounds with tetrazole-thioether groups (e.g., 4c in ) exhibit higher selectivity (>1000 µM IC50 in non-cancerous cells vs. 23 µM in A549), suggesting reduced off-target effects .

Q. How should researchers address contradictions in reported biological activity data for structurally similar compounds?

  • Case example : and report conflicting apoptosis rates for imidazole-thioacetamide derivatives compared to cisplatin.
  • Resolution :

  • Standardization : Ensure consistent assay conditions (e.g., cell passage number, incubation time, and cisplatin batch purity).
  • Mechanistic studies : Use transcriptomics/proteomics to identify divergent signaling pathways (e.g., caspase-3 activation vs. DNA damage responses) .

Q. What in vivo models are appropriate for evaluating pharmacokinetics and toxicity?

  • Models : Rodent xenografts (e.g., nude mice with A549 tumors) assess tumor suppression and systemic toxicity.
  • Parameters : Measure plasma half-life (via LC-MS), bioavailability (oral vs. intraperitoneal administration), and organ-specific toxicity (histopathology of liver/kidney) .

Q. How do computational methods aid in target identification for this compound?

  • Approaches :

  • Molecular docking : Predict binding affinity to kinases (e.g., EGFR) or tubulin using PDB structures (e.g., 1M17).
  • ADMET prediction : Tools like SwissADME estimate logP (lipophilicity) and CYP450 metabolism to prioritize derivatives with favorable drug-like properties .

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